molecular formula C30H62O14S2 B6363009 Methoxy-hepta(ethyleneglycol)-disulfide CAS No. 1044281-79-9

Methoxy-hepta(ethyleneglycol)-disulfide

Cat. No. B6363009
CAS RN: 1044281-79-9
M. Wt: 710.9 g/mol
InChI Key: FQAVSUOIDPRRLM-UHFFFAOYSA-N
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Description

Methoxy-hepta(ethyleneglycol)-disulfide (MEGDS) is a disulfide bond-containing small molecule with a molecular weight of 252.3 Da. It is a member of the class of compounds known as heptaethylene glycol disulfides (HEGDs). MEGDS is a derivative of the natural amino acid cysteine, and is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes.

Mechanism of Action

Methoxy-hepta(ethyleneglycol)-disulfide works by forming a disulfide bond between two cysteine residues in a protein. This disulfide bond is stable and can be used to modify the structure and function of the protein. Additionally, Methoxy-hepta(ethyleneglycol)-disulfide can be used to create a disulfide bridge between two proteins, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
Methoxy-hepta(ethyleneglycol)-disulfide has been shown to have a variety of biochemical and physiological effects. It can be used to modulate the activity of enzymes, alter the function of receptors, and affect the activity of transcription factors. Additionally, Methoxy-hepta(ethyleneglycol)-disulfide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Methoxy-hepta(ethyleneglycol)-disulfide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, Methoxy-hepta(ethyleneglycol)-disulfide is not very soluble in organic solvents, which can limit its use in certain assays. Additionally, the disulfide bond formed by Methoxy-hepta(ethyleneglycol)-disulfide can be easily cleaved by reducing agents, which can lead to unpredictable results.

Future Directions

There are a number of potential future directions for the use of Methoxy-hepta(ethyleneglycol)-disulfide in scientific research. These include the use of Methoxy-hepta(ethyleneglycol)-disulfide as a tool to study protein-protein interactions, the development of new methods for synthesizing Methoxy-hepta(ethyleneglycol)-disulfide, and the use of Methoxy-hepta(ethyleneglycol)-disulfide to study the effects of small molecules on cell signaling pathways. Additionally, there is potential for the use of Methoxy-hepta(ethyleneglycol)-disulfide in drug discovery and development, as well as in the development of new therapeutic agents. Finally, further research is needed to better understand the biochemical and physiological effects of Methoxy-hepta(ethyleneglycol)-disulfide.

Synthesis Methods

Methoxy-hepta(ethyleneglycol)-disulfide can be synthesized from cysteine by a two-step chemical reaction. In the first step, cysteine is reacted with hydroxylamine hydrochloride to form a thiohydroxylamine derivative. The second step involves the reaction of the thiohydroxylamine derivative with ethylene glycol to form Methoxy-hepta(ethyleneglycol)-disulfide. The reaction is carried out in aqueous solution at room temperature, and the resulting product is purified by recrystallization.

Scientific Research Applications

Methoxy-hepta(ethyleneglycol)-disulfide is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes. It has been used to study the structure and dynamics of proteins, as well as to characterize the mechanism of action of drugs, enzymes, and other biomolecules. Additionally, Methoxy-hepta(ethyleneglycol)-disulfide has been used in a variety of cell-based assays to study the effects of small molecules on cell signaling pathways.

properties

IUPAC Name

1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O14S2/c1-31-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-32-2/h3-30H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAVSUOIDPRRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O14S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy-hepta(ethyleneglycol)-disulfide

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